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Compound of Interest

Compound Name: 2-cyano-N-cyclopropylacetamide

Cat. No.: B082475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectral data for 2-cyano-N-cyclopropylacetamide and its structural analogs. While

the specific experimental NMR data for 2-cyano-N-cyclopropylacetamide is documented in

the scientific literature, this guide focuses on a detailed comparison with commercially available

and structurally related compounds to offer valuable insights for spectral interpretation and

characterization. The presented data, experimental protocols, and structural correlations are

intended to aid researchers in the identification and analysis of novel cyanoacetamide and

cyclopropylamide derivatives.

Data Presentation: Comparative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 2-cyano-N-
cyclopropylacetamide and selected alternative compounds. This side-by-side comparison

highlights the influence of the cyclopropyl and cyano moieties on the chemical shifts of

adjacent protons and carbons.

Table 1: ¹H NMR Spectral Data Comparison

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b082475?utm_src=pdf-interest
https://www.benchchem.com/product/b082475?utm_src=pdf-body
https://www.benchchem.com/product/b082475?utm_src=pdf-body
https://www.benchchem.com/product/b082475?utm_src=pdf-body
https://www.benchchem.com/product/b082475?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Solvent
Chemical Shift (δ) ppm,
Multiplicity, Coupling
Constant (J) Hz

2-cyano-N-

cyclopropylacetamide
CDCl₃/MeOD

Data not publicly available.

The synthesis and full spectral

characterization, including ¹H

NMR, have been reported.[1]

2-cyanoacetamide DMSO-d₆
7.64 (s, 1H, NH), 7.32 (s, 1H,

NH), 3.58 (s, 2H, CH₂)

N-cyclopropylacetamide CDCl₃

5.60 (br s, 1H, NH), 2.60 (m,

1H, CH-cyclopropyl), 1.95 (s,

3H, CH₃), 0.70 (m, 2H, CH₂-

cyclopropyl), 0.48 (m, 2H,

CH₂-cyclopropyl)

2-cyano-N-ethylacetamide CDCl₃

6.2 (br s, 1H, NH), 3.4 (s, 2H,

CH₂CN), 3.3 (q, 2H, J=7.2 Hz,

NCH₂), 1.2 (t, 3H, J=7.2 Hz,

CH₃)

Table 2: ¹³C NMR Spectral Data Comparison

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.tandfonline.com/doi/pdf/10.1080/10406638.2022.2157452
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Solvent Chemical Shift (δ) ppm

2-cyano-N-

cyclopropylacetamide
CDCl₃/MeOD

Data not publicly available.

The synthesis and full spectral

characterization, including ¹³C

NMR, have been reported.[1]

2-cyanoacetamide DMSO-d₆
163.0 (C=O), 117.5 (CN), 25.0

(CH₂)

N-cyclopropylacetamide CDCl₃

172.5 (C=O), 23.5 (CH-

cyclopropyl), 23.0 (CH₃), 6.5

(CH₂-cyclopropyl)

2-cyano-N-ethylacetamide CDCl₃

161.0 (C=O), 116.0 (CN), 35.0

(NCH₂), 26.0 (CH₂CN), 14.5

(CH₃)

Experimental Protocols
The following are generalized experimental protocols for the synthesis of N-substituted

cyanoacetamides and the acquisition of NMR spectra.

Synthesis of N-Alkyl/Aryl-2-cyanoacetamides
A common method for the synthesis of N-substituted 2-cyanoacetamides involves the

amidation of ethyl cyanoacetate with a primary amine.

Materials:

Ethyl cyanoacetate

Primary amine (e.g., cyclopropylamine, ethylamine)

Toluene or another suitable solvent

Sodium sulfate (anhydrous)

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
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Heating mantle and magnetic stirrer

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen solvent.

Add ethyl cyanoacetate (1.05 equivalents) to the solution.

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexane).

Dry the purified product under vacuum.

NMR Spectral Acquisition
Instrumentation:

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., Bruker, JEOL) with a standard

probe for ¹H and ¹³C detection.

Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Parameters (Typical):
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Pulse Program: Standard single-pulse experiment (e.g., zg30).

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay: 1.0 - 5.0 seconds.

Acquisition Time: 2.0 - 4.0 seconds.

Spectral Width: 10-15 ppm.

¹³C NMR Parameters (Typical):

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2.0 seconds.

Acquisition Time: 1.0 - 2.0 seconds.

Spectral Width: 200-250 ppm.

Mandatory Visualization
The following diagrams illustrate the chemical structure and key ¹H NMR correlations for 2-
cyano-N-cyclopropylacetamide, as well as a generalized experimental workflow for its

synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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